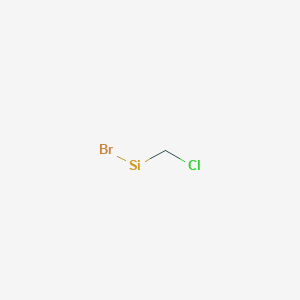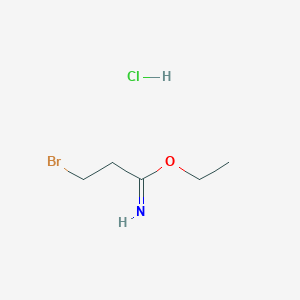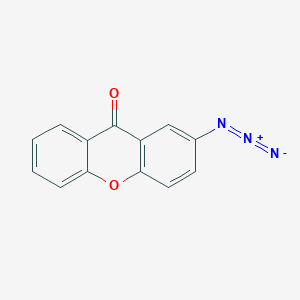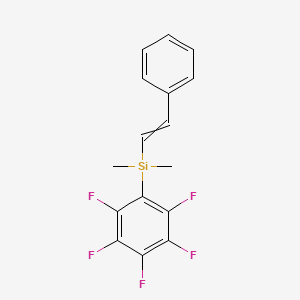
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a pentafluorophenyl group and a 2-phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- typically involves the reaction of dimethylchlorosilane with pentafluorophenyl lithium and 2-phenylethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Purification steps, such as distillation or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: The pentafluorophenyl and 2-phenylethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- involves its interaction with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl and 2-phenylethenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with methoxy groups instead of dimethyl groups.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups bonded to boron instead of silicon.
Uniqueness
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is unique due to the combination of its silane group with both pentafluorophenyl and 2-phenylethenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
21673-46-1 |
|---|---|
Fórmula molecular |
C16H13F5Si |
Peso molecular |
328.35 g/mol |
Nombre IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)silane |
InChI |
InChI=1S/C16H13F5Si/c1-22(2,9-8-10-6-4-3-5-7-10)16-14(20)12(18)11(17)13(19)15(16)21/h3-9H,1-2H3 |
Clave InChI |
DNDMMTGLSQZGLF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=CC1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


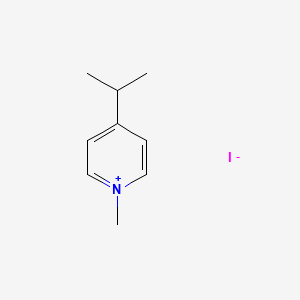

![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
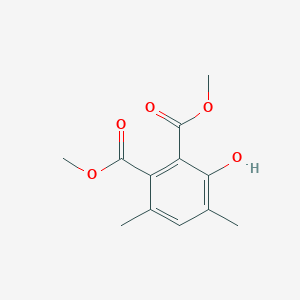
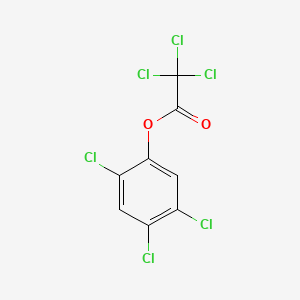
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
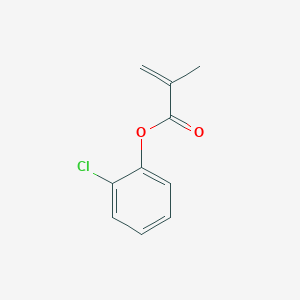
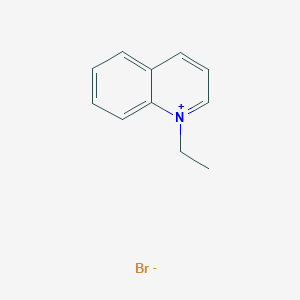
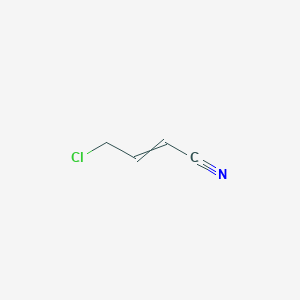
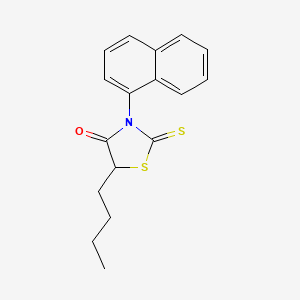
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
